1-(5-Methylfuran-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
1-(5-methylfuran-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-3-9(13-7)11-5-4-10-6-8(11)12/h2-3,10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZZCTLFIVWPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)N2CCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Methylfuran-2-yl)piperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-(5-Methylfuran-2-yl)piperazin-2-one is characterized by a piperazine ring substituted with a 5-methylfuran moiety. This unique structure contributes to its interaction with various biological targets, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the furan ring in 1-(5-Methylfuran-2-yl)piperazin-2-one enhances its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(5-Methylfuran-2-yl)piperazin-2-one | E. coli | 12 µg/mL |
| 1-(5-Methylfuran-2-yl)piperazin-2-one | S. aureus | 8 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study: Anticancer Efficacy
A study conducted on the effects of 1-(5-Methylfuran-2-yl)piperazin-2-one on HeLa cells revealed:
- IC50 Value: 15 µM after 48 hours of treatment.
- Mechanism: Induction of oxidative stress and mitochondrial dysfunction.
The biological activity of 1-(5-Methylfuran-2-yl)piperazin-2-one can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial for the survival of pathogens and cancer cells.
- Receptor Modulation: It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the furan ring significantly affect the biological activity of piperazine derivatives. For example:
- Methyl Substitution: The presence of a methyl group at the 5-position enhances antimicrobial activity compared to unsubstituted analogs.
- Furan vs. Other Heterocycles: Replacing the furan with other heterocycles like thiophene or pyridine often results in diminished activity, highlighting the importance of the furan structure.
Scientific Research Applications
Antidepressant Activity
Research indicates that 1-(5-Methylfuran-2-yl)piperazin-2-one exhibits potential antidepressant properties. A study demonstrated that compounds with similar structures acted as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against various cancer cell lines. In vitro studies have shown that derivatives of piperazine can induce apoptosis in cancer cells, suggesting a mechanism that warrants further exploration for therapeutic applications in oncology.
Neuroprotective Effects
Preliminary studies suggest that 1-(5-Methylfuran-2-yl)piperazin-2-one may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be key to its protective role in neuronal health.
Enzyme Inhibition
The compound has been identified as a promising candidate for enzyme inhibition studies, particularly targeting enzymes involved in neurotransmitter metabolism. Its interaction with these enzymes may lead to enhanced therapeutic effects in treating mood disorders and cognitive impairments.
Antimicrobial Activity
Recent investigations have shown that 1-(5-Methylfuran-2-yl)piperazin-2-one possesses antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents, especially in an era of increasing antibiotic resistance.
Polymer Synthesis
The unique chemical properties of 1-(5-Methylfuran-2-yl)piperazin-2-one allow it to be utilized as a building block for synthesizing novel polymers. These materials can exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications.
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives, providing improved durability and resistance to environmental factors. Research into its application in eco-friendly materials is ongoing.
Data Table: Summary of Applications
| Application Area | Specific Use Case | References |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | |
| Anticancer properties | ||
| Neuroprotective effects | ||
| Pharmacology | Enzyme inhibition | |
| Antimicrobial activity | ||
| Material Science | Polymer synthesis | |
| Coatings and adhesives |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the efficacy of piperazine derivatives similar to 1-(5-Methylfuran-2-yl)piperazin-2-one in animal models of depression. The results indicated significant improvement in depressive behaviors, supporting the hypothesis that this class of compounds can serve as effective SSRIs.
Case Study 2: Anticancer Research
In vitro studies conducted at a leading cancer research institute demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The findings suggest potential pathways for developing new anticancer therapies based on this structure.
Comparison with Similar Compounds
Cytotoxicity in Cancer Cell Lines
- 1-(3-Chlorophenyl)piperazin-2-one derivatives (e.g., compound 7g with a guanidine substituent) exhibit potent cytotoxicity against colon (HT-29) and lung (A549) cancer cells, outperforming doxorubicin in efficacy. These derivatives show selectivity, with lower toxicity toward healthy MRC-5 fibroblasts .
Receptor Interactions
Preparation Methods
Cascade Double Cyclization via Aryl Iodide and Allene Intermediates
A notable method for synthesizing piperazin-2-one derivatives, including those bearing heteroaryl substituents like 5-methylfuran, involves a cascade double cyclization reaction. This approach uses aryl iodides, allenes, and amines under palladium catalysis to form the piperazin-2-one ring in a one-pot process.
-
- Reactants: Chloro allenylamide, primary amines, and aryl iodides.
- Catalyst: Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)).
- Conditions: Reflux in acetonitrile under nitrogen atmosphere for ~16 hours.
- Workup: Removal of solvent under reduced pressure, followed by flash chromatography purification.
-
- High yields of piperazin-2-one products.
- Good functional group tolerance, allowing incorporation of heteroaryl groups such as methylfuran.
- Provides a modular platform for structural diversity.
Catalytic One-Pot Asymmetric Synthesis via Sequential Knoevenagel Reaction, Epoxidation, and Domino Ring-Opening Cyclization (DROC)
This advanced catalytic method enables the asymmetric synthesis of C3-substituted piperazin-2-ones, which can be adapted for 5-methylfuran substituents.
-
- Knoevenagel Condensation : Reaction of aldehydes (e.g., 5-methylfuran-2-carbaldehyde) with phenylsulfonyl(acetonitrile) catalyzed by a quinine-derived urea catalyst (eQNU).
- Asymmetric Epoxidation : Using cumyl hydroperoxide (CHP) at low temperatures (-20°C).
- Domino Ring-Opening Cyclization (DROC) : Reaction with 1,2-ethylenediamine to form the piperazin-2-one ring.
-
- Catalyst loading: ~10 mol% eQNU.
- Solvent: Anhydrous toluene.
- Temperature: Ambient to low temperatures for epoxidation.
- Time: Sequential steps performed in one pot.
Outcomes :
- High overall yields (up to 84% for related compounds).
- Excellent enantioselectivity (up to 99% ee).
- Successful incorporation of 5-methylfuran substituents demonstrated by analogous ketone derivatives.
Acylation of Piperazine Derivatives Using 5-Methylfuran-2-carboxylic Acid Derivatives
Another approach involves preparing acyl chlorides from 5-methylfuran-2-carboxylic acid or related aldehydes and reacting them with piperazine derivatives to form the piperazin-2-one ring.
-
- Preparation of acyl chlorides via reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride.
- Acylation of piperazine or methacryloyl piperazine to form unsaturated piperazin-2-one derivatives.
- Yields reported in medium to good range (63%-84%).
Summary Table of Preparation Methods
| Method | Key Reactants | Catalysts/Reagents | Conditions | Yield & Selectivity | Notes |
|---|---|---|---|---|---|
| Cascade Double Cyclization | Chloro allenylamide, aryl iodides, primary amines | Pd(PPh3)4, AgNO3, Cs2CO3 | Reflux in CH3CN, N2 atmosphere, 16 h | Good yields; high purity | Modular synthesis; suitable for heteroaryl substituents |
| One-Pot Asymmetric Synthesis | 5-Methylfuran-2-carbaldehyde, phenylsulfonyl(acetonitrile), ethylenediamine | Quinine-derived urea catalyst (eQNU), CHP | Sequential steps in toluene, -20 to 25 °C | Up to 84% yield; up to 99% ee | Enantioselective; pharmaceutical relevance |
| Acylation Route | 5-Methylfuran-2-carboxylic acid derivatives, piperazine | Thionyl chloride (for acyl chloride formation) | Standard acylation conditions | 63%-84% yields | Produces unsaturated piperazine derivatives |
| Traditional Piperazine Synthesis | Ethylenediamine, diketones | LiAlH4, NaBH4 | Reduction and alkylation steps | Moderate yields | General method adaptable for derivatives |
Detailed Research Findings
The cascade double cyclization method offers an efficient and versatile route to 1-(5-Methylfuran-2-yl)piperazin-2-one, leveraging palladium catalysis to form the piperazin-2-one ring with high functional group tolerance.
The asymmetric one-pot synthesis provides excellent stereocontrol, which is crucial for biological activity in drug development. This method has been successfully applied to related heteroaryl aldehydes, including 5-methylfuran derivatives, yielding enantioenriched products with high optical purity.
Acylation of piperazine with 5-methylfuran-containing acyl chlorides is a practical approach to access unsaturated piperazine derivatives, which can be further modified or reduced to yield the target compound.
Traditional reduction and alkylation methods remain foundational but are less specific to this compound and may require additional steps to introduce the 5-methylfuran substituent.
Q & A
Advanced Question
- Density Functional Theory (DFT) : Optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) Simulations : Models binding to OTUB1 over 100-ns trajectories, revealing stable interactions between the furan ring and His265 .
- Docking Studies (AutoDock Vina) : Screens against ubiquitin-related enzymes, with scoring functions (e.g., ΔG < –8 kcal/mol) prioritizing high-affinity hits .
How can researchers resolve contradictions in reported biological activities of piperazin-2-one derivatives?
Advanced Question
Discrepancies often arise from:
- Assay Conditions : Variances in buffer pH (HEPES vs. Tris) or reducing agents (DTT) may alter covalent adduct formation. Standardize protocols using reference compounds .
- Off-Target Effects : Use chemoproteomics (e.g., activity-based protein profiling) to identify non-specific binding .
- Structural Verification : Re-synthesize disputed compounds and validate via HRMS/NMR to rule out impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
